molecular formula C8H18Cl2N2 B2782176 (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride CAS No. 1286208-85-2

(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2782176
CAS No.: 1286208-85-2
M. Wt: 213.15
InChI Key: BMWOHQXDOOJSBC-JZGIKJSDSA-N
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Description

(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclopropylmethyl group attached to a pyrrolidin-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidin-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
  • (S)-1-(Cyclopropylmethyl)pyrrolidin-2-amine dihydrochloride
  • (S)-1-(Cyclopropylmethyl)pyrrolidin-4-amine dihydrochloride

Uniqueness

(S)-1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the cyclopropylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3S)-1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOHQXDOOJSBC-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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